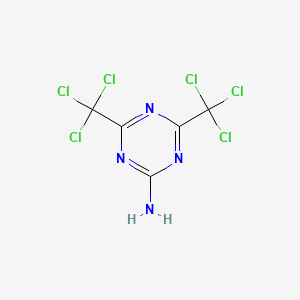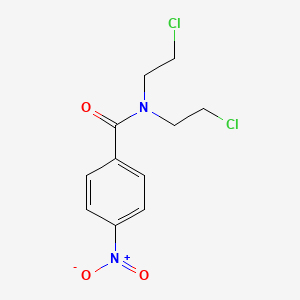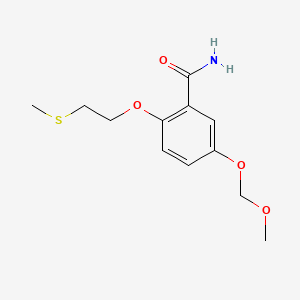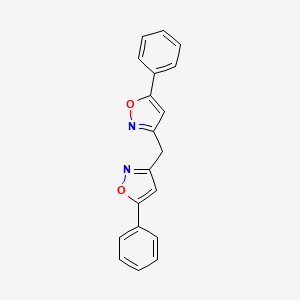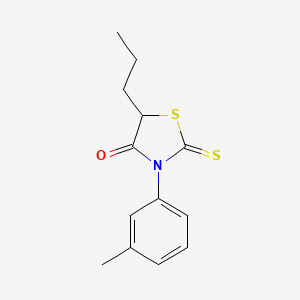
5-Propyl-3-(m-tolyl)rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-3-(m-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a propyl group at the 5-position and a m-tolyl group at the 3-position.
Métodos De Preparación
The synthesis of 5-Propyl-3-(m-tolyl)rhodanine typically involves the condensation of rhodanine with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, which involves the reaction of rhodanine with an aldehyde in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .
Análisis De Reacciones Químicas
5-Propyl-3-(m-tolyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl or m-tolyl groups can be replaced by other substituents using appropriate reagents and conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Propyl-3-(m-tolyl)rhodanine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of metabolic pathways .
Comparación Con Compuestos Similares
5-Propyl-3-(m-tolyl)rhodanine can be compared with other rhodanine derivatives, such as:
5-Benzylidene rhodanine: Known for its inhibitory activity against pancreatic cholesterol esterase.
5-(4-Methoxybenzylidene) rhodanine: Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
5-(4-Chlorobenzylidene) rhodanine: Used as an aldose reductase inhibitor for the treatment of diabetic complications
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
23522-40-9 |
|---|---|
Fórmula molecular |
C13H15NOS2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-3-5-11-12(15)14(13(16)17-11)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5H2,1-2H3 |
Clave InChI |
UZMPKOHFPQQOPX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


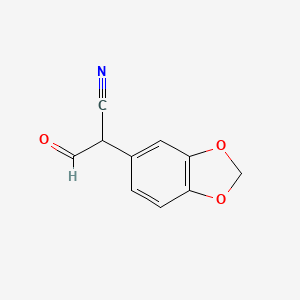
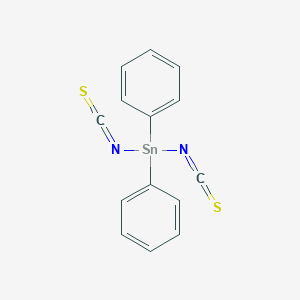
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
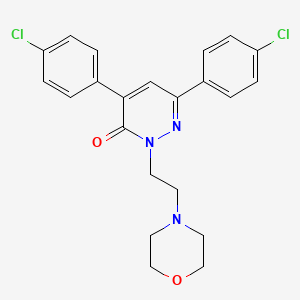
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
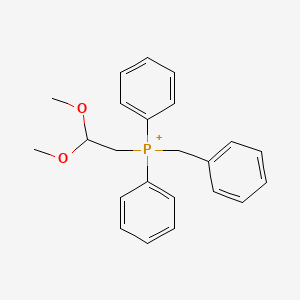
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
